molecular formula C7H5Cl2IN2 B7955685 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl

6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl

Cat. No.: B7955685
M. Wt: 314.94 g/mol
InChI Key: JBABKWXKXNRRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:

Industrial Production Methods

Industrial production of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals, particularly targeting infectious diseases such as tuberculosis. Its structural properties enable modifications that can enhance its efficacy against specific pathogens.

Table 1: Pharmacological Activities of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl

Activity TypeTarget Disease/ConditionReference
AntitubercularMycobacterium tuberculosis
AnthelminticHaemonchus contortus
RGGT InhibitionCancer

Biological Research

In biological studies, this compound is utilized to explore its mechanisms of action and biological activity. Research has demonstrated its ability to inhibit protein geranylgeranylation, which is critical for cell viability and proliferation in cancer cells.

Case Study: Inhibition of Rab11A Prenylation
A study involving this compound showed that it effectively inhibited Rab11A prenylation in HeLa cells, suggesting potential applications in cancer therapeutics. The compound exhibited a half-maximal inhibitory concentration (IC50) indicating significant cytotoxicity against cancer cell lines ( ).

Industrial Applications

Beyond medicinal uses, this compound is also explored in industrial chemistry for synthesizing various chemicals and materials. Its reactivity allows for the development of novel compounds with desired properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-bromo-imidazo[1,2-a]pyridine hydrochloride
  • 6-Chloro-8-fluoro-imidazo[1,2-a]pyridine hydrochloride
  • 6-Chloro-8-methyl-imidazo[1,2-a]pyridine hydrochloride

Uniqueness

6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for the development of new drugs and materials .

Biological Activity

6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

The molecular formula of 6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl is C7H4ClIN2C_7H_4ClIN_2 with a molecular weight of approximately 232.48 g/mol. The compound features a heterocyclic imidazo structure that is known for its ability to interact with biological targets effectively.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in:

  • Anticancer Activity : Several derivatives of imidazo[1,2-a]pyridine have shown promising results against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated submicromolar inhibitory activity against tumor cells, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance efficacy .
  • Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antibacterial and antifungal activities. The mechanism often involves interference with microbial enzyme systems or cellular processes essential for survival .
  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Inhibitory concentrations (IC50 values) for some derivatives range from 65 µM to 79 µM, showing potential for treating neurodegenerative diseases like Alzheimer’s .

The mechanism through which 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride exerts its biological effects involves:

  • Enzyme Interaction : The compound binds to specific enzymes and receptors, modulating their activity. For example, it has been shown to affect the prenylation process of proteins involved in cancer cell proliferation .
  • Cell Viability Reduction : Cytotoxicity assays using human cervical carcinoma HeLa cells revealed that certain analogs significantly reduce cell viability at varying concentrations. The half-maximal inhibitory concentration (IC50) values were determined to be below 150 µM for several active compounds .

Anticancer Efficacy

A study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that compounds with specific substitutions exhibited cytotoxicity with IC50 values ranging from 25 µM to 150 µM. Notably, compounds demonstrating high activity were further analyzed for their effects on critical signaling pathways involved in cancer progression.

Cholinesterase Inhibition

In a separate investigation focused on cholinesterase inhibition, a series of new derivatives were synthesized and tested for their ability to inhibit AChE and BChE. The most potent inhibitors displayed IC50 values as low as 65 µM against BChE, suggesting potential applications in treating cognitive disorders associated with cholinergic dysfunction .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerHeLa Cells<150
AChE InhibitionAChE79
BChE InhibitionBChE65
AntimicrobialVariousVariable

Properties

IUPAC Name

6-chloro-8-iodoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2.ClH/c8-5-3-6(9)7-10-1-2-11(7)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBABKWXKXNRRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.